molecular formula C10H11BrO3 B5653588 2-(4-Bromo-2-ethylphenoxy)acetic acid

2-(4-Bromo-2-ethylphenoxy)acetic acid

Cat. No.: B5653588
M. Wt: 259.10 g/mol
InChI Key: BHEILAUKLIGLRD-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-ethylphenoxy)acetic acid is an organic compound with the molecular formula C10H11BrO3 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a bromine atom and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-ethylphenoxy)acetic acid typically involves the following steps:

    Bromination: The starting material, 2-ethylphenol, undergoes bromination to introduce a bromine atom at the para position relative to the hydroxyl group.

    Etherification: The brominated product is then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form the ether linkage, resulting in this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

    Large-scale bromination: Using bromine and a suitable solvent, such as carbon tetrachloride, under controlled temperature conditions.

    Etherification: Conducted in large reactors with efficient mixing and temperature control to ensure complete reaction and high product yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-ethylphenoxy)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The ethyl group can be oxidized to form carboxylic acids or reduced to form alkanes.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

Major Products

    Substitution: Products like 2-(4-Amino-2-ethylphenoxy)acetic acid.

    Oxidation: Products like this compound derivatives with additional carboxylic groups.

    Reduction: Products like 2-(4-Bromo-2-ethylphenoxy)ethane.

    Esterification: Esters like ethyl 2-(4-Bromo-2-ethylphenoxy)acetate.

Scientific Research Applications

2-(4-Bromo-2-ethylphenoxy)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its role as a ligand in receptor studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-ethylphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the phenoxyacetic acid moiety play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-2-ethylphenoxy)acetic acid
  • 2-(4-Methyl-2-ethylphenoxy)acetic acid
  • 2-(4-Fluoro-2-ethylphenoxy)acetic acid

Uniqueness

2-(4-Bromo-2-ethylphenoxy)acetic acid is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s efficacy in certain applications.

Properties

IUPAC Name

2-(4-bromo-2-ethylphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-2-7-5-8(11)3-4-9(7)14-6-10(12)13/h3-5H,2,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEILAUKLIGLRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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